molecular formula C18H12Cl2O4S B14136841 5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-98-2

5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B14136841
CAS No.: 89226-98-2
M. Wt: 395.3 g/mol
InChI Key: CIRQJEWEUVACPW-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a dichlorophenyl group attached to a sulfanyl group, which is further connected to a dimethoxynaphthalene-1,4-dione core. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dichlorophenyl Sulfanyl Intermediate: This step involves the reaction of 2,6-dichlorothiophenol with an appropriate halogenated compound under basic conditions to form the dichlorophenyl sulfanyl intermediate.

    Coupling with Naphthoquinone: The intermediate is then coupled with 2,3-dimethoxynaphthoquinone under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
  • 5-[(2,4-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
  • 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine

Uniqueness

5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and sulfanyl groups enhances its potential as a versatile compound in various applications.

Properties

CAS No.

89226-98-2

Molecular Formula

C18H12Cl2O4S

Molecular Weight

395.3 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H12Cl2O4S/c1-23-16-14(21)9-5-3-8-12(13(9)15(22)17(16)24-2)25-18-10(19)6-4-7-11(18)20/h3-8H,1-2H3

InChI Key

CIRQJEWEUVACPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

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